N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968033
InChI: InChI=1S/C19H18N2O3/c1-23-17-11-15(12-18(13-17)24-2)20-19(22)14-5-7-16(8-6-14)21-9-3-4-10-21/h3-13H,1-2H3,(H,20,22)
SMILES:
Molecular Formula: C19H18N2O3
Molecular Weight: 322.4 g/mol

N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.:

Cat. No.: VC14968033

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide -

Specification

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide
Standard InChI InChI=1S/C19H18N2O3/c1-23-17-11-15(12-18(13-17)24-2)20-19(22)14-5-7-16(8-6-14)21-9-3-4-10-21/h3-13H,1-2H3,(H,20,22)
Standard InChI Key SIPXAZCTFZBSIN-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC

Introduction

Synthetic Methodologies and Optimization

Laboratory-Scale Synthesis

The synthesis of benzamide derivatives typically involves coupling a substituted aniline with a benzoyl chloride derivative. For N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide, a plausible pathway includes:

  • Preparation of 4-(1H-pyrrol-1-yl)benzoyl chloride: Reacting 4-(1H-pyrrol-1-yl)benzoic acid with thionyl chloride (SOCl2) under reflux .

  • Amide bond formation: Combining the acyl chloride with 3,5-dimethoxyaniline in the presence of a base like triethylamine (Et3N) in dichloromethane (DCM) or tetrahydrofuran (THF).

Key reagents and conditions:

  • Solvents: DCM or THF for amide coupling.

  • Catalysts: Et3N to scavenge HCl byproducts.

  • Purification: Column chromatography or preparative TLC using hexane/ethyl acetate gradients .

Industrial-Scale Production

Industrial synthesis may employ continuous flow reactors to enhance yield and reduce reaction times. For example, nickel-catalyzed reductive aminocarbonylation of aryl halides with nitroarenes has been demonstrated for analogous benzamides, offering scalability and functional group tolerance .

Biological Activity and Mechanism of Action

Antiproliferative Effects

Structurally related benzamides, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, exhibit submicromolar antiproliferative activity in cancer cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) . These compounds modulate mTORC1 signaling and autophagy, critical pathways in tumor survival . While direct evidence for N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is lacking, its pyrrole and dimethoxyphenyl groups are pharmacophores known to enhance target binding and metabolic stability.

Enzyme Inhibition

Benzamide derivatives frequently act as enzyme inhibitors. For instance, chloro-substituted analogs inhibit kinases like c-Jun N-terminal kinase (JNK), which regulates inflammation and apoptosis. The methoxy groups in N-(3,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide may similarly stabilize interactions with kinase ATP-binding pockets.

Structure-Activity Relationship (SAR) Insights

Modifications to the benzamide scaffold significantly impact biological efficacy:

  • Pyrrole position: Moving the pyrrole from the para to meta position reduces potency, as seen in N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)benzamide.

  • Substituent electronegativity: Chloro groups (e.g., in) enhance target affinity but may increase toxicity compared to methoxy groups.

  • Side chain length: Ethyl spacers (as in) improve solubility but reduce blood-brain barrier penetration.

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamideC19H17ClN2O3Chloro substituent, dimethoxyphenylKinase inhibition, anticancer
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamideC21H22N2O3Ethyl spacer, dimethoxyphenylEnzyme inhibition, neuroprotection

Future Research Directions

  • Target identification: Proteomic studies to map binding partners.

  • Pharmacokinetic profiling: Assessing bioavailability and metabolic stability.

  • Analog synthesis: Introducing fluorinated or sulfonamide groups to enhance potency .

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